N-Acetyl-S-methyl-L-cysteine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

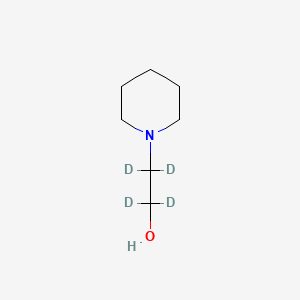

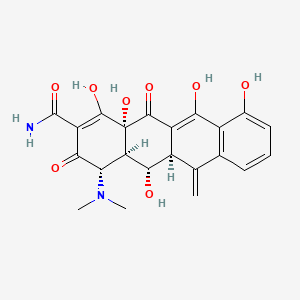

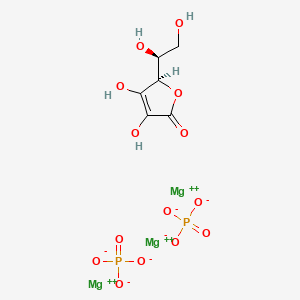

“N-Acetyl-S-methyl-L-cysteine-d3” is a stable isotope labelled metabolite . It is also known as “S-Methylmercapturic Acid-d3” and has a molecular formula of C6H8D3NO3S . The molecular weight is 180.24 .

Physical And Chemical Properties Analysis

“N-Acetyl-S-methyl-L-cysteine-d3” has a molecular weight of 180.24 . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Antioxidant and Free Radical Scavenger

“N-Acetyl-S-methyl-L-cysteine-d3” is known to increase the cellular pool of free-radical scavengers . This makes it a potent antioxidant, protecting cells from damage caused by harmful molecules known as free radicals.

Mucolytic Agent

This compound acts as a mucolytic agent . It helps in breaking down mucus, making it less thick and sticky, and easier to cough up. This property is beneficial in treating conditions that involve thick mucus, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Inhibition of HIV Replication

Research has shown that “N-Acetyl-S-methyl-L-cysteine-d3” can inhibit the replication of the Human Immunodeficiency Virus (HIV) . This could potentially make it a valuable tool in the treatment and prevention of HIV/AIDS.

Neuroprotection

The compound has been reported to prevent apoptosis (programmed cell death) in neuronal cells . This suggests that it could have neuroprotective effects, potentially helping in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Induction of Apoptosis in Smooth Muscle Cells

Interestingly, while “N-Acetyl-S-methyl-L-cysteine-d3” prevents apoptosis in neuronal cells, it induces apoptosis in human and rat smooth muscle cells . This property could be exploited in the treatment of conditions involving abnormal growth of smooth muscle cells, such as certain types of cancer and fibrosis.

Substrate for Microsomal Glutathione Transferase

“N-Acetyl-S-methyl-L-cysteine-d3” may serve as a substrate for microsomal glutathione transferase . This enzyme plays a crucial role in the detoxification of xenobiotics, suggesting potential applications of the compound in enhancing the body’s detoxification processes.

Mécanisme D'action

While the specific mechanism of action for “N-Acetyl-S-methyl-L-cysteine-d3” is not provided, N-acetylcysteine, a related compound, is known to act as an antioxidant and glutathione inducer . It is used as a mucolytic medication, antioxidant supplement, antidote in paracetamol overdose, and a drug for the prevention of diabetic kidney disease .

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-OJWMFZEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-methyl-L-cysteine-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)